Desvenlafaxine Succinate is the succinate salt monohydrate of O-desmethylvenlafaxine [, ], a synthetic form of the major active metabolite of Venlafaxine []. It is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI) [, , , ]. In scientific research, Desvenlafaxine Succinate serves as a valuable tool for investigating the roles of serotonin and norepinephrine in various physiological and pathological processes, particularly in the central nervous system [].
Desvenlafaxine Succinate, as an SNRI, exerts its action by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft [, , ]. It displays a higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET) [, ]. This inhibition increases the extracellular concentrations of these neurotransmitters, thereby enhancing their signaling in the brain.
Desvenlafaxine Succinate has been investigated for its potential to alleviate thermoregulatory dysfunction in ovariectomized rodent models, mimicking menopausal symptoms []. Studies showed that it effectively abated the rise in tail-skin temperature induced by naloxone withdrawal in morphine-dependent rats []. This suggests a potential role in addressing vasomotor symptoms associated with menopause.
Research has explored the impact of Desvenlafaxine Succinate on visceral hypersensitivity and gastric motility in animal models [, ]. Findings indicate that while it effectively reduces visceral sensitivity in a rodent model of gastric hyperalgesia, it also delays solid gastric emptying []. This underscores the need for careful consideration when utilizing Desvenlafaxine Succinate in patients with gastric motility disorders.
Desvenlafaxine Succinate's effects on cerebral cortical thickness in individuals with major depressive disorder have been investigated []. Results suggest that brain cortical thickness may not be a sensitive marker of short-term antidepressant response, except for an observed increase in cortical thickness among non-responders to Desvenlafaxine Succinate treatment [].
Desvenlafaxine Succinate's potential for drug-drug interactions has been extensively studied [, ]. Due to its minimal metabolism via the cytochrome P450 (CYP450) pathway, it exhibits a low potential for pharmacokinetic drug interactions [, ]. This characteristic offers a potential advantage over other SNRIs, minimizing the risk of adverse events associated with drug interactions.
Significant research has focused on developing extended-release formulations of Desvenlafaxine Succinate to improve its therapeutic profile [, , ]. These formulations aim to achieve sustained drug release, potentially reducing side effects associated with immediate-release formulations and enhancing patient compliance.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: